1-Phenyl-1H-pyrrole-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenyl-1H-pyrrole-3-carbonitrile can be achieved through various methods. One notable approach involves a one-pot multicomponent reaction (MCR) . Researchers have reported a facile synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water. The reaction involves cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, resulting in 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in good yields .
Scientific Research Applications
Corrosion Inhibition
1-Phenyl-1H-pyrrole-3-carbonitrile derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have shown potential in inhibiting mild steel corrosion in acidic environments. These compounds exhibit inhibition efficiency that increases with concentration, suggesting their adsorption on metal surfaces and acting as anodic type inhibitors (Verma et al., 2015). Similarly, new 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione, have been synthesized and found to be effective in preventing carbon steel corrosion in hydrochloric acid, with the efficiency increasing with the inhibitor concentration (Zarrouk et al., 2015).
Properties
IUPAC Name |
1-phenylpyrrole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJKZWYWUUXXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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